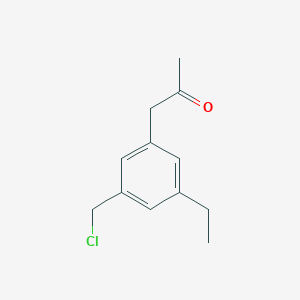
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloromethyl group and an ethyl group attached to a benzene ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one typically involves the chloromethylation of 5-ethylbenzene followed by a Friedel-Crafts acylation reaction. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The resulting 3-(chloromethyl)-5-ethylbenzene is then subjected to Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic ketones.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The ketone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Bromomethyl)-5-ethylphenyl)propan-2-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
1-(3-(Chloromethyl)-5-methylphenyl)propan-2-one: Similar structure with a methyl group instead of an ethyl group.
1-(3-(Chloromethyl)-5-ethylphenyl)butan-2-one: Similar structure with a butan-2-one moiety instead of a propan-2-one moiety.
Uniqueness
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chloromethyl group and a ketone moiety allows for versatile chemical transformations and interactions with biological targets.
Biological Activity
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one, also known as a chlorinated ketone, is a compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of halogen atoms and an ethyl group on a phenyl ring, suggest that it may exhibit notable biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
This compound has the molecular formula C₁₂H₁₄ClO and a molecular weight of approximately 214.7 g/mol. The presence of the carbonyl group (C=O) adjacent to a chloromethyl group enhances its reactivity and lipophilicity, which are crucial for biological interactions.
1. Antioxidant Activity
Research indicates that compounds with similar structural features can exhibit antioxidant properties. For instance, certain chlorinated ketones have been assessed for their ability to scavenge free radicals, showing promising results in comparison to standard antioxidants like Vitamin C .
2. Antimicrobial Activity
Chlorinated compounds generally display antimicrobial properties due to their ability to disrupt microbial membranes. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities .
3. Anti-inflammatory Potential
Some derivatives of chlorinated ketones have been investigated for their anti-inflammatory effects. For example, compounds containing similar moieties have demonstrated inhibition of pro-inflammatory cytokines in cell culture models, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-3-10-5-11(4-9(2)14)7-12(6-10)8-13/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
SSTGINUJFDFYDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)CCl)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















